molecular formula C12H20O2 B14208544 Prop-2-EN-1-YL non-3-enoate CAS No. 827340-74-9

Prop-2-EN-1-YL non-3-enoate

Cat. No.: B14208544
CAS No.: 827340-74-9
M. Wt: 196.29 g/mol
InChI Key: KCVRLZXTSYOFIO-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl non-3-enoate is an ester composed of allyl alcohol (prop-2-en-1-ol) and non-3-enoic acid. The allyl group (prop-2-en-1-yl) is characterized by a terminal double bond (C=C), while the non-3-enoate moiety features a nine-carbon chain with a double bond starting at the third carbon.

Properties

CAS No.

827340-74-9

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

prop-2-enyl non-3-enoate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-12(13)14-11-4-2/h4,8-9H,2-3,5-7,10-11H2,1H3

InChI Key

KCVRLZXTSYOFIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-EN-1-YL non-3-enoate can be synthesized through the esterification of non-3-enoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of azeotropic distillation can also be employed to remove water during the esterification process, ensuring a higher purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-EN-1-YL non-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-EN-1-YL non-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its reactivity and ability to form bioactive compounds.

    Industry: Utilized in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of Prop-2-EN-1-YL non-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The alkene group can interact with enzymes or other proteins, leading to potential biological effects .

Comparison with Similar Compounds

Structural Analogues

A. Chavicyl Acetate (4-(prop-2-en-1-yl)phenyl acetate)
  • Structure : Combines a prop-2-en-1-yl group with a phenyl acetate backbone.
  • Key Differences: The aromatic phenyl group introduces rigidity and alters electronic properties compared to the aliphatic non-3-enoate chain.
  • Physicochemical Properties: Molecular formula C17H20O2 (vs. C12H20O2 for Prop-2-en-1-yl non-3-enoate), higher molecular weight (256.3 g/mol vs. 196.3 g/mol), and increased lipophilicity due to the aromatic ring .
B. (5-Ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate
  • Structure: Features a prop-2-enoate group esterified to a dioxane ring.
  • Key Differences: The dioxane ring enhances steric hindrance and reduces flexibility compared to the linear non-3-enoate chain.
  • Hazards: Classified as non-hazardous under GHS/CLP regulations, suggesting low acute toxicity for similar allyl esters .
C. 3-(Prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines (Pharmacological Analogues)
  • Structure : Allyl-substituted thiazolimines with antihypertensive activity.
  • Key Differences: The thiazole ring and imine group introduce hydrogen-bonding and electrostatic interactions critical for angiotensin II receptor binding.
D. Pent-4-yn-1-yl Esters
  • Structure : Esters with a terminal alkyne (C≡C) group.
  • Key Differences : The triple bond in pent-4-yn-1-yl esters increases reactivity (e.g., in click chemistry) compared to the allyl group’s double bond. This difference impacts synthetic utility and stability .

Physicochemical and Hazard Profile Comparison

Property/Compound This compound Chavicyl Acetate (5-Ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate 3-(Prop-2-en-1-yl)thiazolimines
Molecular Formula C12H20O2 C17H20O2 C11H16O4 C14H15N2S (hydrobromide salt)
Molecular Weight (g/mol) 196.3 256.3 236.2 315.3 (hydrobromide)
Hazard Classification Not available Not classified Not classified Moderate toxicity (pharmacological)
Key Applications Synthetic intermediate Fragrance industry Polymer chemistry Antihypertensive agents
Notes:
  • Hazards : Most allyl/propargyl esters in the evidence lack acute hazard classification, but toxicological data are often incomplete .
  • Solubility : Predicted to be low in water (logP ≈ 3–4) based on analogous esters.

Functional and Pharmacological Insights

  • Antihypertensive Activity: Allyl-substituted thiazolimines exhibit angiotensin II receptor antagonism, with the allyl group participating in hydrogen bonding and hydrophobic interactions . This suggests this compound could serve as a prodrug or bioactive scaffold.
  • Polymer Chemistry: Allyl esters like (5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate are used in crosslinking reactions due to radical polymerization of the allyl group .

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